Methyl 2-oxooct-7-enoate
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Overview
Description
Methyl 2-oxooct-7-enoate is an organic compound belonging to the ester family. Esters are known for their pleasant aromas and are widely used in the fragrance and flavor industries. This particular compound features a carbonyl group (C=O) adjacent to an alkene (C=C) and an ester functional group (COOCH3), making it a versatile molecule in organic synthesis and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: Methyl 2-oxooct-7-enoate can be synthesized through various methods. One common approach involves the alkylation of enolate ions. The enolate ion, formed from a precursor such as a ketone or ester, reacts with an alkyl halide to form the desired ester. The reaction typically occurs under basic conditions using reagents like sodium ethoxide in ethanol .
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale esterification processes. This involves reacting an appropriate carboxylic acid with methanol in the presence of an acid catalyst, such as sulfuric acid, to yield the ester. The reaction is typically carried out under reflux conditions to ensure complete conversion.
Chemical Reactions Analysis
Types of Reactions: Methyl 2-oxooct-7-enoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ester to an alcohol or aldehyde.
Substitution: The ester group can be substituted with other functional groups through nucleophilic acyl substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide are commonly used.
Reduction: Lithium aluminum hydride or sodium borohydride are typical reducing agents.
Substitution: Nucleophiles such as amines or alcohols can react with the ester under acidic or basic conditions.
Major Products Formed:
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or aldehydes.
Substitution: Amides or esters with different alkyl groups.
Scientific Research Applications
Methyl 2-oxooct-7-enoate has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving esters.
Industry: Used in the production of fragrances, flavors, and polymers
Mechanism of Action
The mechanism by which methyl 2-oxooct-7-enoate exerts its effects depends on the specific reaction it undergoes. For example, in nucleophilic acyl substitution, the ester carbonyl carbon is attacked by a nucleophile, leading to the formation of a tetrahedral intermediate. This intermediate then collapses, expelling the leaving group and forming the substituted product.
Comparison with Similar Compounds
Methyl butyrate: Another ester with a pleasant aroma, commonly used in flavorings.
Ethyl acetate: Widely used as a solvent in various industrial applications.
Methyl 7-oxohept-2-enoate: Similar structure but with a different carbon chain length
Uniqueness: Methyl 2-oxooct-7-enoate is unique due to its combination of an ester, carbonyl, and alkene functional groups, making it highly versatile in organic synthesis and industrial applications.
Properties
CAS No. |
93360-90-8 |
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Molecular Formula |
C9H14O3 |
Molecular Weight |
170.21 g/mol |
IUPAC Name |
methyl 2-oxooct-7-enoate |
InChI |
InChI=1S/C9H14O3/c1-3-4-5-6-7-8(10)9(11)12-2/h3H,1,4-7H2,2H3 |
InChI Key |
IEJMGLFSKAAIHA-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C(=O)CCCCC=C |
Origin of Product |
United States |
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